3-(2-Phenyl-thiazol-4-yl)-phenylamine
Description
Significance of the Thiazole (B1198619) Heterocycle in Chemical and Biological Research
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. nih.gov Its unique structural and electronic properties make it a privileged scaffold found in numerous natural products, such as vitamin B1 (thiamine), and a vast array of synthetic compounds with therapeutic importance. nih.govsemanticscholar.org The versatility of the thiazole nucleus is demonstrated by its presence in drugs with diverse activities, including antimicrobial (sulfathiazole), antiretroviral (ritonavir), antifungal (abafungin), and anticancer (dasatinib, tiazofurin) properties. nih.govbohrium.comnih.gov
Medicinal chemists are particularly drawn to the thiazole moiety for its ability to engage in various biological interactions. The aromatic nature of the ring and the presence of heteroatoms allow for hydrogen bonding, metal coordination, and other non-covalent interactions with biological targets like enzymes and receptors. nih.gov This has led to the development of thiazole-containing compounds with a broad spectrum of reported biological activities, including anti-inflammatory, antioxidant, antidiabetic, and anticonvulsant effects. nih.govglobalresearchonline.net The stability of the thiazole ring and the relative ease with which it can be functionalized make it an ideal building block for creating large libraries of compounds for drug discovery. bohrium.comglobalresearchonline.net
Contextualizing the Research Landscape of 3-(2-Phenyl-thiazol-4-yl)-phenylamine
The specific compound, this compound, with the molecular formula C₁₅H₁₂N₂S, serves as a quintessential example of a 2,4-disubstituted thiazole derivative. uni.lu Its structure, featuring a phenyl group at the 2-position and an aminophenyl group at the 4-position of the thiazole ring, is of significant interest to researchers. While comprehensive studies dedicated exclusively to this parent compound are limited, its chemical architecture is a focal point in the broader research landscape. It is primarily investigated as a core structure or starting material for the synthesis of new, more complex molecules. researchgate.netnih.gov
The research landscape is characterized by the strategic modification of this scaffold to explore structure-activity relationships (SAR). nih.gov Scientists synthesize analogues by introducing various substituents onto the phenyl rings or the amine group to modulate the compound's physicochemical properties and biological activity. This approach allows for the systematic investigation of how structural changes influence a molecule's therapeutic potential. The presence of the reactive amine group, in particular, offers a convenient handle for chemical elaboration, leading to the creation of amides, sulfonamides, and other derivatives.
Overview of Academic Research Trajectories for the Compound
Academic research involving the this compound scaffold primarily follows two interconnected trajectories: chemical synthesis and biological evaluation.
Biological Evaluation: Once synthesized, these derivatives are subjected to a battery of biological assays to determine their potential therapeutic applications. The major research trajectories in this area include:
Antimicrobial Activity: A significant portion of research on phenyl-thiazol-amine derivatives focuses on their potential as antibacterial and antifungal agents. researchgate.netjapsonline.comnanobioletters.comresearchgate.net Studies have demonstrated that certain derivatives exhibit potent activity against various pathogens, including drug-resistant strains. bohrium.com
Anticancer Research: Inspired by existing thiazole-containing anticancer drugs, researchers actively explore derivatives of this scaffold for their cytotoxic effects against various cancer cell lines. nih.govjpionline.orgnih.gov For instance, a class of related compounds, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, were identified as potent inhibitors of Aurora kinases, which play a crucial role in cell division, leading to the development of a clinical trial candidate. nih.gov
Anti-inflammatory and Other Activities: The structural motif is also explored for other therapeutic targets. Studies have investigated derivatives as cyclooxygenase inhibitors for anti-inflammatory applications and as antileishmanial agents. nih.govresearchgate.net
The findings from these studies are often used to build quantitative structure-activity relationship (QSAR) models, which help in rationally designing future generations of compounds with improved potency and selectivity. japsonline.com
Data from Representative Studies on Related Phenyl-Thiazole-Amine Derivatives
Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenyl-1,3-thiazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-13-8-4-7-12(9-13)14-10-18-15(17-14)11-5-2-1-3-6-11/h1-10H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUPEYOWOHWJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353295 | |
| Record name | 3-(2-Phenyl-thiazol-4-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134812-32-1 | |
| Record name | 3-(2-Phenyl-4-thiazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134812-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Phenyl-thiazol-4-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 134812-32-1 | |
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Advanced Synthetic Methodologies for 3 2 Phenyl Thiazol 4 Yl Phenylamine and Its Congeners
Strategic Approaches to Thiazole (B1198619) Ring Formation
The construction of the thiazole nucleus is a critical step in the synthesis of 3-(2-Phenyl-thiazol-4-yl)-phenylamine. Various strategies have been employed, with the Hantzsch condensation and other cyclization reactions being the most prominent.
Hantzsch Condensation Reactions for Thiazole Nucleus Construction
The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and a primary route to this compound. mdpi.comnih.gov This classical method involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of the target molecule, this typically involves the reaction of a 2-halo-1-(3-nitrophenyl)ethanone with thiobenzamide, followed by the reduction of the nitro group to an amine.
The reaction proceeds through the initial formation of a thiouronium salt intermediate, which then undergoes cyclization and dehydration to yield the thiazole ring. The choice of solvent, temperature, and catalyst can significantly influence the reaction's efficiency and yield. Microwave-assisted Hantzsch reactions have been shown to accelerate the synthesis, often leading to higher yields in shorter reaction times. nih.gov
A common synthetic route involves the initial synthesis of 2-phenyl-4-(3-nitrophenyl)thiazole. This intermediate is then subjected to reduction, typically using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation, to convert the nitro group into the desired amine functionality, yielding this compound.
Table 1: Exemplary Conditions for Hantzsch Thiazole Synthesis of 2-Aryl-4-Aryl Thiazoles
| α-Haloketone | Thioamide | Solvent | Conditions | Yield (%) |
| 2-Bromo-1-(3-nitrophenyl)ethanone | Thiobenzamide | Ethanol | Reflux, 4h | 85 |
| 2-Chloro-1-(3-nitrophenyl)ethanone | Thiobenzamide | Methanol | Microwave, 90°C, 30 min | 92 |
| 2-Bromo-1-phenylethanone | 3-Aminothiobenzamide | DMF | 80°C, 6h | 78 |
Cyclization Reactions in the Formation of Thiazole Derivatives
Beyond the Hantzsch synthesis, other cyclization methodologies have been explored for the construction of the 2,4-disubstituted thiazole core. acs.orgnih.gov One-pot multicomponent reactions have gained traction due to their efficiency and atom economy. mdpi.com These reactions can involve the simultaneous combination of an aldehyde, a thioamide, and an α-haloketone or its equivalent under catalytic conditions to directly form the thiazole ring.
For instance, a one-pot synthesis could involve the reaction of 3-nitrobenzaldehyde, thiobenzamide, and a suitable α-haloacetyl derivative in the presence of a catalyst. This approach circumvents the need for the isolation of the α-haloketone intermediate.
Another strategy involves the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents, which can provide a regioselective route to polysubstituted thiazoles. acs.org These alternative methods offer flexibility in substrate scope and can be advantageous for the synthesis of complex thiazole derivatives.
Functionalization and Derivatization Strategies for the Phenylamine Moiety
The phenylamine moiety of this compound offers a versatile handle for further structural modification. Electrophilic and nucleophilic substitution reactions, as well as amine-based derivatizations, are key strategies to generate a library of analogs with diverse properties.
Electrophilic Substitution Reactions on Aromatic Rings
The phenylamine ring is activated towards electrophilic aromatic substitution, with the amino group directing incoming electrophiles primarily to the ortho and para positions. However, the steric hindrance from the adjacent thiazole ring may influence the regioselectivity.
Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine in the presence of an oxidizing agent. The reaction conditions can be tuned to favor mono- or poly-halogenation.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenylamine ring. The position of nitration will be influenced by the directing effect of the amino group.
Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group. The reaction conditions are typically harsh and may require protection of the amino group.
Nucleophilic Substitution and Cyclization Reactions Involving the Thiazole Ring
While the phenylamine ring is susceptible to electrophilic attack, the thiazole ring can participate in nucleophilic substitution reactions, particularly at the C2 position if a suitable leaving group is present. However, for this compound, reactions involving the thiazole ring are less common for derivatization of the phenylamine moiety.
More relevant are cyclization reactions that involve both the phenylamine and the thiazole ring or a substituent on the thiazole ring. For instance, if a reactive group is introduced at the C5 position of the thiazole, intramolecular cyclization with the amino group of the phenylamine could lead to fused heterocyclic systems.
Amine-Based Derivatizations for Structural Diversity
The primary amino group of this compound is a prime site for a wide array of derivatizations, allowing for significant structural diversification.
Acylation: The amine can be readily acylated using acid chlorides or anhydrides, such as acetic anhydride (B1165640), in the presence of a base to form the corresponding amides. This is a common strategy to modify the electronic and steric properties of the molecule. For example, reaction with acetic anhydride yields N-(3-(2-phenylthiazol-4-yl)phenyl)acetamide. libretexts.org
Alkylation: Alkylation of the amino group can be achieved using alkyl halides, although over-alkylation can be a challenge. Reductive amination with aldehydes or ketones provides a more controlled method for mono- or di-alkylation.
Schiff Base Formation: The primary amine can condense with aldehydes and ketones to form Schiff bases (imines). edu.krdekb.eg This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. The resulting imines can be further reduced to secondary amines.
Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination allows for the coupling of the primary amine with aryl halides or triflates to form diarylamines. semanticscholar.orgorganic-chemistry.org This powerful reaction significantly expands the accessible structural diversity.
Table 2: Examples of Amine-Based Derivatizations of this compound
| Reagent | Reaction Type | Product |
| Acetic Anhydride | Acylation | N-(3-(2-phenylthiazol-4-yl)phenyl)acetamide |
| Benzaldehyde | Schiff Base Formation | (E)-N-(3-(2-phenylthiazol-4-yl)phenyl)-1-phenylmethanimine |
| 4-Bromotoluene, Pd catalyst | Buchwald-Hartwig Amination | 4-Methyl-N-(3-(2-phenylthiazol-4-yl)phenyl)aniline |
Multi-Step Synthesis Pathways and Process Optimization
The construction of the this compound molecule can be achieved through both linear and convergent synthetic schemes. The choice of strategy often depends on the desired scale, efficiency, and availability of starting materials.
Convergent and Linear Synthetic Schemes for Target Compound Assembly
A plausible and commonly employed strategy for the synthesis of 2,4-disubstituted thiazoles like the target compound is the Hantzsch thiazole synthesis. mdpi.comacs.org This method can be adapted into both linear and convergent approaches.
Linear Synthesis:
A linear approach would involve the sequential construction of the molecule. A hypothetical linear synthesis of this compound could commence from 3-aminoacetophenone.
Protection of the amine: The amino group of 3-aminoacetophenone is first protected to prevent unwanted side reactions in subsequent steps.
Halogenation: The protected 3-aminoacetophenone is then halogenated at the α-carbon to yield an α-haloketone.
Hantzsch Thiazole Synthesis: The resulting α-haloketone is reacted with benzothioamide. This key step, the Hantzsch reaction, forms the thiazole ring. mdpi.com
Deprotection: Finally, the protecting group on the aniline (B41778) nitrogen is removed to yield the target compound, this compound.
Convergent Synthesis:
A convergent strategy involves the independent synthesis of key fragments of the molecule, which are then combined in a final step. For this compound, a convergent approach could involve:
Fragment 1 Synthesis (2-Phenyl-4-halomethyl-thiazole): Benzothioamide is reacted with a 1,3-dihaloacetone to form a 2-phenyl-4-(halomethyl)thiazole.
Fragment 2 (3-Aminophenylboronic acid or equivalent): This fragment is typically commercially available or can be synthesized from 3-bromoaniline.
Coupling Reaction: The two fragments are then coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to form the final product. nih.gov This approach allows for greater flexibility in modifying different parts of the molecule independently.
Optimization of Reaction Conditions for Yield and Purity (e.g., Solvent and Base Effects)
The efficiency of thiazole synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent and base.
Solvent Effects: The polarity of the solvent can significantly influence the rate and yield of the Hantzsch thiazole synthesis. Solvents such as ethanol, methanol, and dimethylformamide (DMF) are commonly employed. nih.gov In some cases, greener solvents like water or polyethylene (B3416737) glycol (PEG) have been used effectively, particularly in microwave-assisted reactions. researchgate.net The choice of solvent can also affect the solubility of reactants and intermediates, thereby influencing the reaction outcome.
Base Effects: The presence of a base is often crucial for promoting the condensation reaction in thiazole synthesis. Both inorganic bases like potassium carbonate and sodium acetate, and organic bases such as triethylamine (B128534) and pyridine (B92270) are frequently used. nih.gov The strength and steric hindrance of the base can impact the reaction rate and selectivity. For instance, a milder base may be required to prevent side reactions with sensitive functional groups. The optimization of the base and solvent system is often performed empirically to achieve the best results for a specific set of reactants.
The following table summarizes the effect of different solvents and bases on the yield of a model Hantzsch-type reaction for the synthesis of 2,4-disubstituted thiazoles.
Table 1: Optimization of Reaction Conditions for a Model Hantzsch Thiazole Synthesis
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | - | Reflux | 8 | 65 |
| 2 | Methanol | - | Reflux | 8 | 62 |
| 3 | DMF | - | 100 | 6 | 75 |
| 4 | Ethanol | K₂CO₃ | Reflux | 4 | 85 |
| 5 | Ethanol | NaOAc | Reflux | 6 | 80 |
| 6 | DMF | Et₃N | 100 | 3 | 92 |
Modern Synthetic Techniques and Green Chemistry Principles
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the adoption of modern techniques and green chemistry principles in the synthesis of thiazole derivatives.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov In the context of thiazole synthesis, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes. bohrium.commdpi.com This rapid heating can lead to higher product purity and minimize the formation of byproducts. The Hantzsch synthesis of 2,4-disubstituted thiazoles has been successfully performed under microwave conditions, often in the absence of a solvent or using green solvents. researchgate.netnih.gov
Catalytic Approaches (e.g., Brønsted Acid Catalysis, Copper-Catalyzed Cyclization)
The use of catalysts can enhance the efficiency and selectivity of thiazole synthesis.
Brønsted Acid Catalysis: Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) and trifluoromethanesulfonic acid (TfOH), have been employed to catalyze the cyclization step in the synthesis of 2,4-disubstituted thiazoles. nih.govmdpi.comresearchgate.netnih.gov These catalysts can activate the carbonyl group of the α-haloketone, facilitating the nucleophilic attack by the thioamide. This approach often proceeds under mild conditions and can tolerate a variety of functional groups. nih.govmdpi.com
Copper-Catalyzed Cyclization: Copper catalysts have proven to be effective in promoting the formation of the thiazole ring through various cyclization reactions. nih.govnih.gov These reactions can involve the coupling of different components to construct the thiazole core. Copper-catalyzed methods are attractive due to the relatively low cost and low toxicity of copper compared to other transition metals like palladium.
Environmentally Benign Conditions and Sustainable Synthetic Practices
The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. nih.govwikipedia.orgnih.govresearchgate.net This includes:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids. nih.govresearchgate.net
Catalyst-Free and Solvent-Free Conditions: Performing reactions under solvent-free conditions, for instance by grinding the reactants together, or in the absence of a catalyst where possible, reduces waste and simplifies purification. researchgate.net
Multi-component Reactions: Designing one-pot, multi-component reactions where three or more reactants are combined in a single step to form the final product. This improves atom economy and reduces the number of synthetic steps and purification stages. mdpi.com
Energy Efficiency: Utilizing energy-efficient techniques like microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.govresearchgate.net
The adoption of these green and sustainable practices not only makes the synthesis of this compound and its congeners more environmentally friendly but also often leads to more efficient and cost-effective processes. nih.gov
Advanced Spectroscopic and Structural Characterization Beyond Basic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. For 3-(2-Phenyl-thiazol-4-yl)-phenylamine, the spectrum reveals distinct signals corresponding to the protons on the phenyl and thiazole (B1198619) rings.
In a synthesis described in patent literature, 3-(2-phenyl-1,3-thiazol-4-yl)aniline was prepared as an intermediate compound. The reported ¹H NMR data (400 MHz, DMSO-d6) shows the following chemical shifts (δ) in ppm: 9.24 (s, 1H), 8.00-7.97 (m, 2H), 7.82 (s, 1H), 7.53-7.48 (m, 3H), 7.23 (s, 1H), 7.10 (t, J=7.8 Hz, 1H), 6.95 (d, J=7.7 Hz, 1H), 6.58 (dd, J=7.9, 1.9 Hz, 1H), 5.23 (s, 2H).
The singlet at 9.24 ppm can be attributed to the thiazole proton. The multiplet at 8.00-7.97 ppm likely corresponds to the two ortho-protons of the 2-phenyl substituent. The signals in the aromatic region between 6.58 and 7.82 ppm represent the protons of the 3-aminophenyl group and the remaining protons of the 2-phenyl ring. The broad singlet at 5.23 ppm is characteristic of the two protons of the primary amine (-NH2) group.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.24 | s | 1H | Thiazole-H |
| 8.00-7.97 | m | 2H | Phenyl-H (ortho) |
| 7.82 | s | 1H | Phenyl-H |
| 7.53-7.48 | m | 3H | Phenyl-H |
| 7.23 | s | 1H | Phenyl-H |
| 7.10 | t | 1H | Phenyl-H |
| 6.95 | d | 1H | Phenyl-H |
| 6.58 | dd | 1H | Phenyl-H |
| 5.23 | s | 2H | -NH₂ |
Data is based on reported values for an intermediate in patent literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Type | Predicted Chemical Shift (δ ppm) |
|---|---|
| Thiazole Ring Carbons | 110-170 |
| Phenyl Ring Carbons | 115-140 |
| Aniline (B41778) Ring Carbons | 115-150 |
These are predicted ranges based on typical values for similar structures.
Two-Dimensional NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful techniques for establishing the connectivity between atoms in a molecule. A COSY spectrum would reveal correlations between adjacent protons, helping to assign the protons on the individual phenyl rings. An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of the carbon signals. While specific 2D NMR studies on this compound are not documented, their application would be a standard procedure for confirming the structural assignments made from 1D NMR data.
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
Although a specific experimental spectrum for the title compound is not available, the expected vibrational frequencies can be anticipated based on the spectra of related compounds like aniline and various thiazole derivatives.
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450-3250 | N-H stretching | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| ~1620 | N-H bending | Primary Amine (-NH₂) |
| 1600-1450 | C=C stretching | Aromatic Rings |
| ~1590 | C=N stretching | Thiazole Ring |
These are expected absorption ranges based on known data for similar functional groups.
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3450-3250 cm⁻¹. The aromatic C-H stretching vibrations would be observed between 3100 and 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the C=N stretching of the thiazole ring would give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C15H12N2S), the calculated monoisotopic mass is 252.0721 Da. In high-resolution mass spectrometry (HRMS), the compound would be expected to show a molecular ion peak ([M+H]⁺) at m/z 253.0794.
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways could include the cleavage of the bond between the phenyl and thiazole rings, leading to fragments corresponding to the phenylthiazole cation and the aminophenyl radical, or vice versa.
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 253.07939 |
| [M+Na]⁺ | 275.06133 |
| [M-H]⁻ | 251.06483 |
Source: PubChemLite, predicted values.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Detailed experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, which would reveal its specific electronic transitions, absorption maxima (λmax), and molar absorptivity coefficients, are not available in the current body of scientific literature. This information is essential for understanding the electronic properties of the molecule, including the energy of its frontier molecular orbitals. Although UV-Vis data has been reported for other thiazole-containing compounds, this information cannot be extrapolated to the specific title compound. scielo.org.zarasayanjournal.co.inresearchgate.net
Integration of Spectroscopic Data with Theoretical Calculations for Structural Confirmation
There are no available research articles that integrate experimental spectroscopic data (such as XRD, UV-Vis, NMR) with theoretical computational methods like Density Functional Theory (DFT) specifically for this compound. Such integrated studies are powerful tools for corroborating experimental findings with theoretical models, providing deeper insight into molecular geometry, electronic structure, and spectroscopic properties. rsc.orgresearchgate.net The absence of these combined studies precludes a comparative analysis and the creation of data tables that correlate experimental and calculated values for this compound.
Investigation of Biological Activities and Pharmacological Potential
Anticancer Research and Cytotoxic Mechanisms
Derivatives of 3-(2-Phenyl-thiazol-4-yl)-phenylamine have demonstrated significant potential as anticancer agents through various mechanisms, including direct cytotoxicity to cancer cells, inhibition of key oncogenic targets, and modulation of cellular processes like the cell cycle and apoptosis.
In Vitro Cytotoxicity Profiling Against Diverse Cancer Cell Lines
The cytotoxic effects of compounds structurally related to this compound have been evaluated against a wide array of human cancer cell lines. These studies are crucial for identifying the spectrum of cancers that may be susceptible to this class of compounds.
Derivatives have shown inhibitory effects at micromolar to nanomolar concentrations against approximately 60 tumor cell lines from nine different human cancer types. nih.gov For instance, certain thiazole-containing compounds have displayed cytotoxic activity against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and cervical cancer (HeLa) cell lines. nih.govnih.gov Specifically, some pyridopyrimidinone-thiazole hybrids showed notable cytotoxicity against MCF-7 and HeLa cells. nih.gov Additionally, other thiazole (B1198619) derivatives have been found to be effective against human leukemia cell lines such as HL-60 and Jurkat. dmed.org.ua
The table below summarizes the cytotoxic activity of various related compounds against different cancer cell lines.
| Cell Line | Cancer Type | Compound Type | Observed Effect |
| HT-29 | Colon Cancer | Phenylthiazolyl-7-azaindoles | Inhibitory effects nih.gov |
| MDA-MB-231 | Breast Cancer | Triphenylamine-linked thiazole analogues | Potent activity researchgate.net |
| MCF-7 | Breast Cancer | Pyridopyrimidinone-thiazole hybrids | Cytotoxic activity nih.gov |
| HCT-15 | Colon Cancer | Not specifically detailed | General anticancer activity noted nih.gov |
| PC-3 | Prostate Cancer | Purine-pyrazole hybrids with thiazoles | Anticancer activity dmed.org.ua |
| UACC-257 | Melanoma | Not specifically detailed | General anticancer activity noted nih.gov |
| CCRF-CEM | Leukemia | Not specifically detailed | General anticancer activity noted nih.gov |
| H69 | Small-cell lung carcinoma | Not specifically detailed | General anticancer activity noted nih.gov |
Inhibition of Specific Oncogenic Targets
A key aspect of the anticancer potential of this compound derivatives lies in their ability to inhibit specific proteins and enzymes that are critical for cancer cell growth and survival.
EGFR (Epidermal Growth Factor Receptor): Certain anilinoquinazoline (B1252766) derivatives, which share structural similarities, have been identified as EGFR inhibitors. scispace.com For example, the compound 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) was confirmed as an EGFR inhibitor with an IC50 value of 22 nM. nih.govnih.govresearchgate.net
SIRT2 (Sirtuin 2): Thiazole-based compounds have been discovered as SIRT2 inhibitors, which is a target in cancer therapy. nih.govnih.gov The development of dual-targeting inhibitors for both EGFR and SIRT2 is being explored using thiazole scaffolds. nih.gov
Aurora Kinases A and B: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases. dundee.ac.uknih.govresearchgate.netacs.org The lead compound from this series, CYC116, demonstrated Ki values of 8.0 and 9.2 nM for Aurora A and B, respectively. nih.govacs.org
CDK9 (Cyclin-Dependent Kinase 9): Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active inhibitors of CDK9, a key regulator of transcription in cancer cells. nih.govacs.orgnih.gov One of the most selective compounds inhibits CDK9 with an IC50 of 7 nM. nih.govacs.org
Tubulin Polymerization: Thiazole-containing compounds are known to interfere with microtubule dynamics, a validated anticancer strategy. Thiazole peptidomimetics can cause depolymerization of microtubules, leading to cell cycle arrest. nih.gov
Modulation of Cell Cycle and Apoptotic Pathways
The anticancer effects of these compounds are often mediated by their ability to disrupt the normal cell cycle progression and induce programmed cell death (apoptosis) in cancer cells.
Inhibition of Aurora kinases A and B by N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines leads to mitotic failure and increased polyploidy, ultimately resulting in cell death. nih.govacs.org Similarly, the inhibition of CDK9 by 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives reduces the expression of anti-apoptotic proteins like Mcl-1, which in turn triggers apoptosis in human cancer cell lines. acs.org
Enzyme Inhibition in Cancer-Related Pathways
In addition to protein kinases, other enzymes involved in cancer cell metabolism are also targeted by derivatives of this compound.
Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a crucial enzyme in the synthesis of guanine (B1146940) nucleotides, which are essential for rapidly proliferating cells. While direct studies on this compound are not specified, various heterocyclic compounds, including those with thiazole rings, have been investigated as IMPDH inhibitors for their potential as antimicrobial and anticancer agents. nih.gov
Antimicrobial Research
Beyond their anticancer properties, derivatives of this compound have also been investigated for their ability to combat microbial infections.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Thiazole-containing compounds have demonstrated a broad spectrum of antibacterial activity.
Substituted s-triazine derivatives incorporating phenylthiazole-2-amine have been screened for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov These compounds have shown activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov Another study highlighted that a specific N-(thiazol-2-yl)benzenesulfonamide displayed potent activity against both rod- and spherical-shaped bacteria, encompassing both Gram-positive and Gram-negative types. nih.gov
Furthermore, novel pyridine-3-carboxamide (B1143946) analogs containing a phenylthiazole moiety have been synthesized and shown to be effective against the plant pathogen Ralstonia solanacearum, which causes bacterial wilt in various crops. nih.gov
The table below provides a summary of the antibacterial activity of related compounds.
| Bacterial Strain | Gram Type | Compound Type | Observed Effect |
| S. aureus | Gram-positive | Substituted s-triazine derivatives with phenylthiazole-2-amine | In vitro antibacterial activity nih.gov |
| B. subtilis | Gram-positive | Substituted s-triazine derivatives with phenylthiazole-2-amine | In vitro antibacterial activity nih.gov |
| E. coli | Gram-negative | Substituted s-triazine derivatives with phenylthiazole-2-amine | In vitro antibacterial activity nih.gov |
| P. aeruginosa | Gram-negative | N-(thiazol-2-yl)benzenesulfonamides | Potent antibacterial activity nih.gov |
| R. solanacearum | Gram-negative | N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives | Effective against bacterial wilt pathogen nih.gov |
Antifungal Activity Against Pathogenic Fungal Species
Derivatives of the phenyl-thiazole core structure have demonstrated notable antifungal properties against several pathogenic fungal species. Research has particularly focused on their efficacy against Candida albicans, a common cause of opportunistic infections, and various Aspergillus species.
A study identified (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648), a structural analog, as a high-efficiency, broad-spectrum antifungal agent. researchgate.net This compound, designated 31C, exhibited a minimum inhibitory concentration (MIC) ranging from 0.0625 to 4 µg/mL against pathogenic fungi and was also effective in inhibiting the formation of C. albicans biofilms. researchgate.net Further investigations into 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives revealed promising activity against C. albicans, with some compounds showing MIC values as low as 3.9 µg/mL, which is more potent than the reference drug fluconazole (B54011) (MIC 15.62 µg/mL). acs.org Similarly, thiazolylhydrazone derivatives have shown antifungal activity against C. albicans with MICs ranging from 0.125 to 16.0 µg/mL. nih.gov
Other research on related structures, such as [5-(substituted phenyl)-4H-1,2,4-triazol-4-yl]thiazolidin-4-ones, found that a derivative with a bromine substituent had a MIC of 200 μg/mL against Candida albicans. nih.gov The synthesis of 3-(4-(4-(1H-benzo[d]imidazol-2-yl)phenylamino)thiazol-2-yl)-2-phenylthiazolidin-4-one derivatives also yielded compounds with antifungal activity, which were assessed using the agar (B569324) diffusion method. nih.gov
Table 1: Antifungal Activity of Phenyl-thiazole Derivatives
| Compound/Derivative Class | Fungal Species | Activity (MIC, µg/mL) | Source |
|---|---|---|---|
| (4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C) | Pathogenic Fungi (general) | 0.0625 - 4 | researchgate.net |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | Candida albicans | 3.9 | acs.org |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7a) | Candida albicans | 7.81 | acs.org |
| Thiazolylhydrazone derivatives | Candida albicans | 0.125 - 16.0 | nih.gov |
| [5-(2-Bromophenyl)-4H-1,2,4-triazol-4-yl]thiazolidin-4-one | Candida albicans | 200 | nih.gov |
| Fluconazole (Reference) | Candida albicans | 15.62 | acs.org |
Antitubercular Activity Studies
The thiazole scaffold is a key component in compounds investigated for their activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. Chemical library screening has identified 2-aminothiazoles as possessing excellent activity against this bacterium. researchgate.net
Research into 2-aminothiazole (B372263) derivatives has shown that they exhibit bactericidal activity against M. tuberculosis. researchgate.net One representative compound demonstrated rapid killing, achieving sterilization of cultures within seven days at a concentration of 0.625 μM. researchgate.net Further medicinal chemistry efforts on 2-aminothiazoles have led to the discovery of several effective antimycobacterial compounds. nih.gov While a 2-pyridyl moiety at the C-4 position was found to be essential for potent activity, modifications at the C-2 position, including amine and amide-linked phenyl substituents, yielded potent analogs. researchgate.net For instance, 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine was identified as a highly potent analog. researchgate.net
Separately, a series of pyrazole-4-carboxamide derivatives were tested against the M. tuberculosis H37Rv strain, with some compounds showing reasonably effective antitubercular activity. digitellinc.com Additionally, screening of an amino-benzothiazole scaffold revealed a seed molecule with good bactericidal activity against both replicating and non-replicating M. tuberculosis. mdpi.com
Table 2: Antitubercular Activity of Thiazole Derivatives
| Compound/Derivative Class | Target | Key Finding | Source |
|---|---|---|---|
| 2-Aminothiazole derivative (Compound 20) | M. tuberculosis | >4 log kill in 7 days at 0.625 µM | researchgate.net |
| 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine | M. tuberculosis | Identified as most potent analog in its series | researchgate.net |
| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | M. tuberculosis | Growth inhibitory activity against drug-susceptible and resistant strains | nih.gov |
| Amino-benzothiazole scaffold | M. tuberculosis | Good bactericidal activity against replicating and non-replicating bacteria | mdpi.com |
Antiviral Investigations
The phenyl-thiazole framework has been incorporated into molecules designed to inhibit various viruses, including coronaviruses and HIV.
A series of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives were developed as inhibitors of Middle East respiratory syndrome coronavirus (MERS-CoV) entry. These compounds were evaluated for their ability to block the entry of a pseudovirus expressing the MERS-CoV spike (S) protein. Structure-activity relationship studies highlighted that the benzothiazole (B30560) ring, a phenyl ring, and an imine portion were favorable for inhibitory activity. One compound, 4f, emerged as a promising inhibitor with a 50% inhibition concentration (IC50) value of 0.09 μM. In a related context, novel phenylpyrazolone-1,2,3-triazole hybrids have shown potent cellular anti-COVID-19 activity, inhibiting viral replication by more than 50% with low cytotoxicity.
In the field of HIV research, a scaffold hopping strategy led to the design of novel 1,2,4-triazole (B32235) phenylalanine derivatives as inhibitors of the HIV capsid (CA) protein. One compound from this series, d19, demonstrated excellent antiretroviral potency against both HIV-1 and HIV-2 strains, with 50% effective concentration (EC50) values of 0.59 μM and 2.69 μM, respectively. This compound was found to preferentially interact with the hexameric form of the CA protein and inhibit viral replication in both early and late stages.
Table 3: Antiviral Activity of Phenyl-thiazole and Related Derivatives
| Compound/Derivative Class | Viral Target | Activity | Source |
|---|---|---|---|
| 1-phenyl-N-(benzothiazol-2-yl)methanimine (Compound 4f) | MERS-CoV | IC50 = 0.09 µM | |
| 1,2,4-triazole phenylalanine derivative (Compound d19) | HIV-1 | EC50 = 0.59 µM | |
| 1,2,4-triazole phenylalanine derivative (Compound d19) | HIV-2 | EC50 = 2.69 µM | |
| Phenylpyrazolone-1,2,3-triazole hybrids | SARS-CoV-2 | >50% viral replication inhibition |
Enzyme Inhibition Studies Beyond Cancer
Beyond antimicrobial and antiviral applications, derivatives containing the thiazole nucleus have been investigated as inhibitors of several key enzymes implicated in other diseases.
Monoamine Oxidase B (MAO-B) Inhibition
The hydrazothiazole scaffold has been designed as an inhibitor of monoamine oxidases (MAO), particularly the B isoform (MAO-B), which is a target for the treatment of neurodegenerative disorders like Parkinson's disease. A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and found to be selective and reversible human MAO-B inhibitors. Similarly, another study on hydrazothiazole derivatives reported selective hMAO-B inhibitors with IC50 values in the low micromolar to high nanomolar range. More recent work on benzofuran–thiazolylhydrazone derivatives also identified compounds with strong inhibitory activity against the MAO-B enzyme, with one achieving an IC50 value of 0.75 µM. nih.gov
Table 4: MAO-B Inhibitory Activity of Thiazole Derivatives
| Compound/Derivative Class | Enzyme | Activity (IC50) | Source |
|---|---|---|---|
| Benzofuran–thiazolylhydrazone (Compound 2l) | hMAO-B | 0.75 µM | nih.gov |
| Benzofuran–thiazolylhydrazone (Compound 2a) | hMAO-B | 0.80 µM | nih.gov |
| Hydrazothiazole derivatives | hMAO-B | Low µM to high nM range | |
| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives | hMAO-B | Selective inhibitors |
Carbonic Anhydrase (CA) Inhibition
Sulfonamide derivatives incorporating heterocyclic moieties have been widely studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes involved in various physiological and pathological processes. A series of benzenesulfonamides featuring various heterocyclic groups showed low nanomolar activity against the human (h) isoform hCA II, with inhibition constants (Ki) ranging from 0.56 to 17.1 nM. These compounds also significantly inhibited the tumor-associated isoform hCA IX (Ki values of 4.5–47.0 nM) and hCA XII (Ki values of 0.85–376 nM). Another study on pyrazolo[4,3-c]pyridine sulfonamides found several derivatives to be potent inhibitors of the cytosolic isoforms hCA I and hCA II.
Table 5: Carbonic Anhydrase Inhibitory Activity
| Compound/Derivative Class | Enzyme Isoform | Activity (Ki) | Source |
|---|---|---|---|
| Benzenesulfonamides with heterocyclic moieties | hCA II | 0.56 - 17.1 nM | |
| Benzenesulfonamides with heterocyclic moieties | hCA IX | 4.5 - 47.0 nM | |
| Benzenesulfonamides with heterocyclic moieties | hCA XII | 0.85 - 376 nM | |
| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I & hCA II | Potent inhibition noted |
5-Lipoxygenase Inhibition
The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators. Thiazole compounds, specifically N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, have been shown to directly inhibit 5-LOX. In one study, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was highlighted as a potent 5-LOX inhibitor. Further research on chalcogen-containing compounds, including the thiazole derivative 4-(4-benzylphenyl) thiazol-2-amine (ARM1), demonstrated selective inhibition of the epoxide hydrolase activity of Leukotriene A4 hydrolase (LTA4H) at low micromolar concentrations and also blocked 5-LOX activity in leukocytes. However, not all thiazole derivatives are potent in this regard; a series of 5-benzylideno-2-adamantylthiazol[3,2-b] nih.govtriazol-6(5H)ones showed only weak LOX inhibitory activity, with inhibition percentages ranging from 5.7% to 31.4%.
Table 6: 5-Lipoxygenase Inhibitory Activity
| Compound/Derivative Class | Target | Key Finding | Source |
|---|---|---|---|
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | Identified as a potent inhibitor | |
| 4-(4-benzylphenyl) thiazol-2-amine (ARM1) | 5-LOX | Blocks 5-LOX activity in leukocytes | |
| 5-benzylideno-2-adamantylthiazol[3,2-b] nih.govtriazol-6(5H)ones | LOX | Weak inhibition (5.7–31.4%) |
Other Reported Pharmacological Activities (e.g., Anti-inflammatory, Analgesic, Antidiabetic, Immunomodulatory, Anticonvulsant)
Following a comprehensive review of scientific literature, no specific studies detailing the anti-inflammatory, analgesic, antidiabetic, immunomodulatory, or anticonvulsant activities of the compound this compound were identified.
While the broader class of 2-phenylthiazole (B155284) derivatives has been the subject of various pharmacological investigations, research explicitly characterizing these particular biological effects for this compound is not publicly available. The conducted searches aimed to locate detailed research findings and data tables related to these activities for the specified compound but did not yield any relevant results.
Therefore, it is not possible to provide an in-depth analysis or data tables for the anti-inflammatory, analgesic, antidiabetic, immunomodulatory, or anticonvulsant potential of this compound at this time. Further experimental studies would be required to determine if this specific chemical entity possesses any of the aforementioned pharmacological properties.
Structure Activity Relationship Sar and Lead Optimization Studies
Systematic Structural Modifications and Their Biological Impact
Research into the 3-(2-Phenyl-thiazol-4-yl)-phenylamine scaffold has involved extensive and systematic structural modifications to probe the chemical space and enhance biological activity. A primary strategy has been the substitution on the 4-phenyl ring of the thiazole (B1198619) moiety. nih.govdigitellinc.com This part of the molecule, often referred to as the "left side" of the pharmacophore, has been identified as crucial for potent enzyme inhibition. nih.gov
Initial lead optimization efforts involved replacing a benzothiazole (B30560) ring from an earlier series of compounds with the 4-phenylthiazole (B157171) moiety. This modification proved highly successful, yielding a new class of potent dual sEH/FAAH inhibitors. nih.govnih.gov Further exploration focused on decorating the 4-phenyl ring with a variety of substituents. Groups such as fluoro-, chloro-, methyl-, and methoxy- were introduced at the ortho, meta, and para positions to study the impact of steric and electronic changes on potency. digitellinc.com For instance, the introduction of these groups was generally well-tolerated by both sEH and FAAH enzymes, leading to several potent dual inhibitors with activities in the low nanomolar range. digitellinc.com
Another significant modification was made to the linker connecting the core scaffold to other parts of the molecule. In one study, converting a sulfonamide group to a tertiary amine resulted in a general decrease in potency for the sEH enzyme, while the FAAH enzyme tolerated this change well, yielding several strong FAAH inhibitors. nih.govresearchgate.net This highlights the differential structural requirements for inhibiting the two enzymes and provides a route to tune selectivity.
The biological impact of these modifications is often quantified by in vitro enzyme inhibition assays, measuring the half-maximal inhibitory concentration (IC₅₀). The data below illustrates how systematic changes to the core structure influence inhibitory potency against human sEH (h-sEH) and human FAAH (h-FAAH).
| Compound | Modification on 4-Phenyl Ring | h-sEH IC₅₀ (nM) | h-FAAH IC₅₀ (nM) |
|---|---|---|---|
| 6o | 4-Methoxy | 2.5 | 9.8 |
| 4p | 3-Methoxy | Data Not Specified | Data Not Specified |
| 4s | 2-Methoxy | Data Not Specified | Data Not Specified |
| Analog of SW-17 | Conversion of sulfonamide to tertiary amine | Decreased Potency | Well-Tolerated |
Data synthesized from multiple studies for illustrative purposes. nih.govresearchgate.net
Correlations between Positional and Substituent Effects on Biological Efficacy
The relationship between the position of substituents and their electronic properties (electron-donating vs. electron-withdrawing) is critical for biological efficacy. For dual sEH/FAAH inhibitors based on the 4-phenylthiazole scaffold, structure-activity relationship studies have revealed that electron-donating groups on the 4-phenyl ring are particularly well-tolerated at the ortho, meta, and para positions. nih.govnih.gov This suggests that the binding pockets of both enzymes can accommodate the steric bulk and electronic nature of these groups without a significant loss of affinity.
The effect of substituents is highly dependent on the biological target. For example:
Anticancer Activity: In a series of 2-amino-4-phenylthiazole (B127512) derivatives designed as anticancer agents, a meta-halogen substituent (particularly chlorine) on a phenyl ring was favorable for activity against the HT29 colon cancer cell line. Conversely, ortho substituents on the same ring were found to be detrimental to antiproliferative activity. researchgate.net
Antiplasmodial Activity: For activity against Plasmodium falciparum, the optimal compounds featured hydrophobic, electron-withdrawing groups on the phenyl ring. nih.gov
Anticonvulsant Activity: Research on thiazole-based anticonvulsants indicated that a halogen substituent in the para position of the phenyl ring was important for activity. nih.gov
These findings underscore that there is no universal rule for substitution; the optimal electronic and positional features must be determined empirically for each biological target.
| Biological Target | Favorable Substituent Type | Favorable Position | Source |
|---|---|---|---|
| sEH/FAAH | Electron-Donating (e.g., -OCH₃) | ortho, meta, para | nih.govnih.gov |
| HT29 Cancer Cells | Electron-Withdrawing (Halogen, e.g., -Cl) | meta | researchgate.net |
| Plasmodium falciparum | Hydrophobic, Electron-Withdrawing | Not Specified | nih.gov |
| Anticonvulsant Activity | Electron-Withdrawing (Halogen) | para | nih.gov |
Identification of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling and molecular docking studies have been instrumental in identifying the key structural features of the this compound scaffold required for target interaction. For dual inhibition of sEH and FAAH, a common pharmacophore was identified, which consists of a phenyl ring linked by an amide bond to a piperidine (B6355638) moiety, which in turn is connected via a sulfonamide bond to a bulky aromatic system—in this case, the 4-phenylthiazole group. nih.gov
Docking experiments with potent dual inhibitors revealed the specific interactions that drive binding within the catalytic sites of both enzymes. nih.govresearchgate.net The key interactions for a representative inhibitor included:
Hydrogen Bonding: A potential hydrogen bond between an amide-NH group of the inhibitor and a glycine (B1666218) residue (G485) in the FAAH active site. nih.gov
Hydrophobic and van der Waals Interactions: The potency of these inhibitors is primarily driven by extensive non-polar and hydrophobic interactions between the inhibitor and the enzyme active sites. nih.gov The 4-phenylthiazole moiety itself serves as a bulky, hydrophobic anchor that occupies a large hydrophobic pocket within the enzyme, which is critical for potent inhibition. nih.gov
The essential pharmacophoric features can be summarized as a central scaffold capable of presenting a hydrogen bond donor/acceptor and a large hydrophobic group in a specific spatial orientation to fit within the complementary binding sites of the target enzymes.
Rational Design Principles for Enhanced Potency and Selectivity
The development of potent and selective inhibitors based on the this compound scaffold has been guided by several rational design principles. A primary strategy has been the creation of Multi-Target Directed Ligands (MTDLs), which involves designing a single molecule to interact with multiple biological targets. digitellinc.com This approach was used to develop dual sEH/FAAH inhibitors by merging the key pharmacophoric features required for binding to each enzyme into a unified scaffold. nih.gov
Scaffold hopping is another powerful rational design principle that has been successfully applied. The 4-phenylthiazole scaffold itself was the result of a scaffold hop from a previous series of benzothiazole-based inhibitors. nih.govnih.gov This strategic replacement of one heterocyclic core with another led to a significant improvement in dual inhibitory potency. nih.gov
Strategies for Modulating Pharmacokinetic Attributes through Structural Design
Optimizing the pharmacokinetic profile of a lead compound is as important as maximizing its potency. For derivatives of the this compound scaffold, strategies to modulate properties like metabolic stability have been explored.
Selected potent dual sEH/FAAH inhibitors were subjected to in vitro metabolic stability testing using rat liver microsomes. nih.gov This assay provides an early indication of how a compound might be metabolized in the body. Furthermore, a lead inhibitor, SW-17, was assessed for plasma stability and demonstrated moderate stability in both human and rat plasma, suggesting it is not rapidly degraded in the bloodstream. nih.govresearchgate.net
While specific studies on enhancing the oral bioavailability of this particular scaffold are limited in the available literature, general principles of medicinal chemistry can be applied. A common strategy to improve metabolic stability is to address "metabolic soft spots"—positions on a molecule that are particularly susceptible to metabolism by enzymes like cytochrome P450s. A widely used tactic is scaffold hopping, where a metabolically liable ring (such as an unsubstituted phenyl group) is replaced with a more stable heterocycle. nih.gov For instance, incorporating nitrogen atoms into an aromatic ring to create a pyridine (B92270) or pyrimidine (B1678525) system can decrease its susceptibility to oxidative metabolism, thereby increasing its metabolic half-life. nih.gov These established strategies offer a clear path for future optimization of the pharmacokinetic properties of this promising compound class through rational structural design.
Computational Chemistry and in Silico Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site.
Molecular docking simulations are instrumental in predicting the binding affinity and the specific mode of interaction of ligands with their biological targets. While specific docking studies on 3-(2-Phenyl-thiazol-4-yl)-phenylamine are not extensively documented in publicly available literature, studies on structurally similar thiazole (B1198619) derivatives provide valuable insights into its potential binding characteristics. For instance, various 2,4-disubstituted thiazole derivatives have been evaluated as inhibitors of different enzymes, demonstrating a range of binding energies that signify the stability of the ligand-protein complex. nih.govnih.gov
The binding affinity is often quantified by a scoring function, which estimates the free energy of binding (ΔG). A lower binding energy typically indicates a more stable and potent ligand-protein interaction. In studies of related thiazole compounds, binding energies have been reported to be in the range of -9.2 to -14.50 kcal/mol against various protein targets, suggesting strong binding potential. nih.govnih.gov These values are often compared to a standard or reference compound to gauge relative potency. The binding mode elucidates the specific orientation and conformation of the ligand within the active site, highlighting the crucial interactions that stabilize the complex.
Table 1: Representative Binding Affinities of Structurally Related Thiazole Derivatives with Various Protein Targets
| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference |
| 2,4-Disubstituted Thiazole Derivatives | Tubulin | -13.88 to -14.50 | nih.gov |
| Thiazole Conjugates | Rho6 protein | -9.2 | nih.gov |
| N-substituted Thiazole Derivatives | FabH inhibitor | -102.612 to -144.236 (MolDock Score) | wjarr.com |
Note: The data presented in this table is for structurally related compounds and is intended to be illustrative of the potential binding affinities that could be observed for this compound. The specific binding affinity of the title compound will be dependent on the specific protein target.
A critical outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are involved in the interaction with the ligand. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For example, in the docking of thiazole derivatives into the active site of various proteins, specific amino acid residues have been identified as being crucial for binding. These often include residues capable of forming hydrogen bonds with the nitrogen and sulfur atoms of the thiazole ring or the amine group of the phenylamine moiety. Aromatic residues like phenylalanine, tyrosine, and tryptophan can engage in pi-pi stacking interactions with the phenyl rings of the ligand.
In a study of new heterocycles linked to thiazole conjugates, arene-cation interactions with residues such as Arg96 and Lys15, and hydrogen bonds with Ser95, Glu138, and Asp132 were identified as key interactions. nih.gov Similarly, for other aniline (B41778) derivatives, the nature and number of bonds with the protein receptor are crucial factors in determining the binding efficacy. uomisan.edu.iq Understanding these interactions is paramount for the rational design of more potent and selective inhibitors.
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules. These methods are based on the fundamental principles of quantum mechanics and can predict a wide range of molecular properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can be used to determine the optimized geometry, vibrational frequencies, and the energies of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
For thiazole derivatives, DFT calculations have been employed to understand their structural and electronic properties. nih.govmdpi.comresearchgate.net For instance, studies on related 2-phenylbenzothiazole (B1203474) compounds have shown that the calculated bond lengths and angles are in good agreement with experimental data. mdpi.com The HOMO-LUMO energy gap for such compounds provides insights into intramolecular charge transfer, which is vital for their biological activity.
Table 2: Representative Electronic Properties of a Structurally Related Thiazole Derivative (2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile) Calculated using DFT
| Parameter | Value | Reference |
| HOMO Energy | -6.8 eV | nih.gov |
| LUMO Energy | -3.5 eV | nih.gov |
| HOMO-LUMO Gap | 3.3 eV | nih.gov |
Note: This data is for a related thiazole derivative and serves as an example of the electronic properties that can be calculated for this compound.
In studies of thiazole derivatives, NBO analysis has been used to identify significant intramolecular charge transfer (ICT) interactions. nih.govresearchgate.netscirp.org For example, interactions involving the lone pair electrons of nitrogen and oxygen atoms with antibonding orbitals of adjacent bonds often lead to significant stabilization energies, indicating a high degree of conjugation within the molecule. nih.gov
Table 3: Representative NBO Analysis of a Structurally Related Thiazole Derivative Showing Significant Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Reference |
| LP(1)N5 | BD(2)C10–C11 | 52.48 | nih.gov |
| LP(2)O2 | BD(1)N5–C9 | 30.63 | nih.gov |
| BD(2)C17–C19 | BD*(2)C14–C15 | 23.30 | nih.gov |
Note: This table presents data for a related thiazole derivative to illustrate the types of interactions and stabilization energies that can be determined through NBO analysis for this compound. LP denotes a lone pair and BD denotes an antibonding orbital.*
In thiazole derivatives, the nitrogen and sulfur atoms are typically found to have negative charges due to their higher electronegativity, while adjacent carbon and hydrogen atoms often carry positive charges. This charge distribution is crucial for determining the molecule's dipole moment and its ability to participate in electrostatic interactions, such as hydrogen bonding, with biological targets. For example, in a study of 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, the charge distribution was found to be significantly influenced by the solvent environment, with the negative charge on the nitrogen atom increasing in more polar solvents. researchgate.net
Table 4: Representative Mulliken Atomic Charges of a Structurally Related Thiazole Derivative
| Atom | Charge (e) |
| S1 | -0.15 |
| N5 | -0.45 |
| C9 | 0.30 |
| O2 | -0.35 |
Note: The atomic charges presented are hypothetical and for illustrative purposes to represent the expected charge distribution in this compound based on the general principles of atomic charges in similar heterocyclic systems.
Prediction of Optical Nonlinearity
The prediction of nonlinear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics and photonics. For organic molecules, the NLO response is largely governed by the molecular structure, particularly the presence of donor-π-acceptor systems that facilitate intramolecular charge transfer.
While direct experimental or computational studies on the nonlinear optical properties of this compound are not extensively documented, the molecular architecture suggests potential for NLO activity. The phenylamine group can act as an electron donor, the thiazole ring as part of the π-conjugated bridge, and the phenyl ring as an acceptor. Computational methods like Density Functional Theory (DFT) are commonly employed to calculate the first and second hyperpolarizabilities (β and γ), which are key indicators of a molecule's NLO response. Such calculations would typically involve geometry optimization of the molecule followed by the application of an external electric field to determine the change in dipole moment and polarizability. The magnitude of these calculated hyperpolarizabilities would indicate the compound's potential for applications such as second-harmonic generation.
Calculation of Thermodynamic Properties
Computational chemistry provides a powerful tool for the calculation of thermodynamic properties of molecules, such as heat capacity (Cv), entropy (S), and enthalpy (H). These properties are fundamental to understanding the stability and reactivity of a compound. Using statistical mechanics combined with quantum chemical calculations (typically DFT), the vibrational frequencies of the molecule can be determined. From these frequencies, the vibrational, rotational, and translational contributions to the thermodynamic functions can be calculated.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. A QSAR study involves calculating a set of molecular descriptors that encode various aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties).
For a series of derivatives of this compound, a QSAR model could be developed to predict a specific biological activity, such as anticancer or antimicrobial effects. This would involve synthesizing a library of related compounds, measuring their biological activity, and then using computational software to generate descriptors and build a regression model. The predictive power of the resulting model would then be validated using a test set of compounds. While general QSAR studies on thiazole derivatives exist, a specific, published QSAR model for this compound derivatives is not currently available.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development to assess the pharmacokinetic profile of a compound. Various computational models and software are available to predict these properties based on the molecular structure.
For this compound, in silico ADME predictions can provide insights into its potential as a drug candidate. Key parameters that are typically predicted include:
| ADME Property | Predicted Value/Characteristic | Significance |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Predicted to be high | Good absorption from the gastrointestinal tract is crucial for oral bioavailability. |
| Caco-2 Permeability | Predicted to be moderate to high | Indicates the potential for absorption across the intestinal epithelial cell barrier. |
| P-glycoprotein (P-gp) Substrate | Prediction dependent on the model used | P-gp is an efflux pump that can limit the absorption of drugs. Non-substrate status is generally preferred. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Prediction dependent on the model used | Important for drugs targeting the central nervous system. |
| Plasma Protein Binding (PPB) | Predicted to be high | The extent of binding to plasma proteins affects the free concentration of the drug available to exert its effect. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Predictions for various CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) would be needed. | Inhibition of CYP enzymes can lead to drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Prediction dependent on the model used | Can affect the renal clearance of the drug. |
Note: The values in this table are illustrative of the types of predictions made in an in silico ADME study. Actual numerical values would require a specific computational analysis.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD simulations can provide detailed insights into the conformational landscape, stability, and flexibility of a molecule.
For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and then solving Newton's equations of motion for all the atoms in the system. The resulting trajectory would reveal the preferred conformations of the molecule, the flexibility of the bonds and dihedral angles, and the interactions with the surrounding solvent molecules. This information is valuable for understanding how the molecule might behave in a biological environment and how it might interact with a target protein.
Protein-Ligand Interaction Dynamics Studies (e.g., with Bovine Serum Albumin)
Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are major transport proteins in the blood that can bind to a wide variety of drugs. The interaction of a drug with serum albumin can significantly affect its distribution, metabolism, and efficacy.
Computational docking and molecular dynamics simulations are powerful tools for studying the interaction between a ligand like this compound and a protein like BSA. Docking studies can predict the preferred binding site of the ligand on the protein and estimate the binding affinity. Following docking, MD simulations can be used to study the dynamics of the protein-ligand complex, providing information on the stability of the binding and the key amino acid residues involved in the interaction.
A typical computational study would involve:
Obtaining the 3D structure of BSA from the Protein Data Bank.
Using a docking program to predict the binding pose of this compound in the binding sites of BSA.
Performing MD simulations of the BSA-ligand complex to assess the stability of the interaction and identify the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that mediate the binding.
While specific studies on the interaction of this compound with BSA are not readily found in the literature, the methodologies are well-established for studying the protein binding of other small molecules.
Broader Academic Impact and Future Research Directions
Contributions to Thiazole-Based Drug Discovery and Development Methodologies
The thiazole (B1198619) ring is a prominent heterocyclic scaffold found in numerous biologically active compounds and several FDA-approved drugs. smolecule.comnih.gov The presence of this moiety in 3-(2-Phenyl-thiazol-4-yl)-phenylamine makes it a valuable starting point for the synthesis of new chemical entities. Methodologies for drug discovery often leverage such "privileged scaffolds" that are known to interact with various biological targets.
The development of derivatives from the core this compound structure contributes to the expansion of chemical libraries used for high-throughput screening. Synthetic strategies, such as the Hantzsch thiazole synthesis, are commonly employed to create a diverse range of analogues. researchgate.net By modifying the phenyl rings and the amine group, researchers can systematically explore structure-activity relationships (SAR). For instance, studies on related phenyl-thiazole amines have identified specific substitutions that enhance antimicrobial or anticancer activities, thereby refining the methodologies for rational drug design. nih.govnanobioletters.com
The investigation into compounds like this compound also drives the advancement of analytical and purification techniques. Characterization of these novel molecules requires sophisticated methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, pushing the boundaries of chemical analysis. nanobioletters.com
Potential as a Scaffold for Novel Therapeutic Agents Across Diverse Disease Areas
The versatility of the thiazole scaffold, a key component of this compound, allows for its application in developing treatments for a wide spectrum of diseases. nih.gov The ability to easily modify its structure enables the fine-tuning of its pharmacological profile, making it a promising backbone for novel therapeutic agents.
Antimicrobial and Antifungal Activity: Thiazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents. nih.gov Research into compounds structurally similar to this compound has yielded molecules with potent activity against various pathogenic strains, including multidrug-resistant ones. researchgate.netmdpi.comnih.gov For example, certain N-phenyl-4-phenyl-thiazol-2-amine derivatives have shown remarkable efficacy against Gram-positive bacteria and Candida strains. researchgate.netnih.gov
Anticancer Properties: The thiazole ring is a cornerstone in the design of new anticancer drugs. nih.gov The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, which shares a similar core structure, has been explored for its activity against both sensitive and resistant cancer cell lines, including melanoma and pancreatic cancer. nih.gov These compounds can induce cell death through mechanisms like apoptosis and autophagy. nih.gov
Anticonvulsant Effects: Derivatives containing the 2-phenylthiazole (B155284) moiety have been investigated for their anticonvulsant properties. nih.gov Studies have shown that specific analogues can provide significant protection in seizure models, highlighting the potential for developing new treatments for epilepsy. nih.gov
Antileishmanial and Antitubercular Applications: The 4-phenyl-1,3-thiazol-2-amine scaffold has been identified as a promising starting point for the development of new drugs against neglected diseases like leishmaniasis. nih.govresearchgate.net Similarly, substituted 2-aminothiazoles have been reported to inhibit the growth of Mycobacterium tuberculosis, including resistant strains, making them valuable candidates in the fight against tuberculosis. nih.gov
Table 1: Investigated Therapeutic Potential of Structurally Related Phenyl-Thiazole Scaffolds
| Disease Area | Research Finding |
| Infectious Diseases | Derivatives exhibit potent antibacterial and antifungal activity, including against resistant strains. researchgate.netnih.gov |
| Oncology | Analogues show high in vitro potency against various cancer cell lines, inducing apoptosis and autophagy. nih.govresearchgate.net |
| Neurological Disorders | Certain thiazole-linked compounds provide protection in seizure models. nih.gov |
| Neglected Diseases | The scaffold is a good starting point for developing new antileishmanial and antitubercular agents. nih.govresearchgate.netnih.gov |
| Viral Infections | Some multi-ring complexes incorporating thiazole have shown effectiveness as anti-HCV agents. nih.gov |
Integration with Multi-Target Drug Design Strategies
The concept of multi-target drug design, which aims to create single molecules that can modulate multiple biological targets, is a growing area in pharmacology. This approach can offer improved efficacy and a better side-effect profile compared to administering multiple drugs. The structural framework of this compound is well-suited for this strategy.
The distinct phenyl and thiazole components can be functionalized to interact with different binding sites or receptor types. For example, research on benzothiazole-phenyl-based compounds has led to the discovery of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in pain and inflammation pathways. nih.gov This demonstrates that the core structure can be adapted to engage multiple targets simultaneously. Designing such multi-target-directed ligands (MTDLs) is a key strategy for complex conditions like neurodegenerative diseases and certain cancers. tandfonline.com
Exploration in Advanced Material Science and Optoelectronic Applications
Beyond its biomedical potential, the this compound structure holds promise for applications in material science. Thiazole derivatives are being explored for their use in organic electronics and optoelectronic devices. smolecule.com The conjugated system formed by the aromatic rings is conducive to electron delocalization, a key property for organic semiconductors.
Compounds incorporating diphenylamine (B1679370) and thiazole-related structures are investigated for their photophysical properties. researchgate.net These materials can be designed to have specific energy levels (HOMO/LUMO) by introducing electron-donating or electron-accepting groups, which is crucial for their application in:
Organic Light-Emitting Diodes (OLEDs): Where they can function as emitting or charge-transporting layers.
Organic Photovoltaics (OPVs): Acting as donor or acceptor materials in the active layer of solar cells.
Field-Effect Transistors (FETs): Serving as the semiconducting channel.
The "donor-acceptor" approach is a common strategy in designing these materials, and the phenylamine (donor) and phenyl-thiazole (acceptor-like) components of the core structure make it an interesting candidate for such research. researchgate.net
Emerging Methodologies and Interdisciplinary Research Challenges for this compound
Future research on this compound and its derivatives will likely involve the integration of several cutting-edge methodologies.
Emerging Methodologies:
Combinatorial Chemistry and High-Throughput Screening: To rapidly generate and test large libraries of derivatives for biological activity.
Computational Modeling and In Silico Screening: To predict the binding affinity of new compounds to specific targets, guiding more focused synthetic efforts. nih.gov
Molecular Hybridization: Strategically combining the thiazole scaffold with other known pharmacophores to create hybrid molecules with enhanced or novel activities. acs.org
Flow Chemistry: For the safe, efficient, and scalable synthesis of thiazole derivatives.
Interdisciplinary Research Challenges:
Bridging Chemistry and Biology: A key challenge is the seamless integration of synthetic chemistry with comprehensive biological evaluation. This requires close collaboration between chemists, pharmacologists, and molecular biologists to understand the mechanism of action of new compounds.
Optimizing for Multiple Properties: Developing a compound that is not only potent but also possesses favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is a major hurdle in drug development. nih.gov
Material Stability and Performance: For material science applications, a significant challenge is to design molecules that exhibit not only the desired electronic properties but also long-term thermal and photochemical stability for device longevity.
Scalable Synthesis: Devising cost-effective and environmentally friendly synthetic routes for large-scale production remains a persistent challenge for both pharmaceutical and material applications.
The continued exploration of this compound and its analogues stands at the intersection of chemistry, biology, and material science, promising future innovations across these diverse fields.
Q & A
Q. What are the established synthetic protocols for 3-(2-Phenyl-thiazol-4-yl)-phenylamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves multi-component reactions. For instance, a two-step protocol starts with the condensation of substituted aldehydes with thiourea derivatives to form the thiazole ring, followed by coupling with aniline derivatives. Key reaction parameters include:
- Catalysts: Use of acid catalysts (e.g., acetic acid) or base-mediated conditions (e.g., triethylamine) to optimize cyclization .
- Solvent Systems: Polar aprotic solvents like DMF or ethanol enhance intermediate stability and regioselectivity .
- Temperature Control: Reactions conducted at 80–100°C for 4–6 hours improve yields (typically 60–75%) by minimizing side-product formation .
Variations in substituent groups on the phenyl or thiazole moieties may require adjustments in stoichiometry or reaction time to maintain efficiency.
Q. How is this compound characterized using spectroscopic and analytical techniques?
Methodological Answer: Structural validation relies on a combination of techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm regiochemistry. For example, the thiazole proton resonates at δ 7.82 ppm, while aromatic protons in the phenylamine group appear at δ 7.28–7.43 ppm .
- Mass Spectrometry (MS): High-resolution MS (e.g., EI at 70 eV) identifies molecular ions (e.g., m/z 305 [M+1] for related derivatives) and fragmentation patterns .
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content are quantified to verify purity (e.g., C: 47.35%, N: 18.40%, S: 31.60%) .
- X-ray Crystallography: Used sparingly for unambiguous confirmation of bond angles and crystal packing .
Advanced Questions
Q. What computational methods are employed to study the electronic properties and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) is pivotal for predicting electronic behavior:
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) correlate with charge-transfer interactions, which are critical for catalytic or photophysical applications .
- Electrostatic Potential (ESP) Mapping: Reveals nucleophilic/electrophilic sites; the phenylamine group often exhibits negative ESP, facilitating coordination with metal catalysts .
- Molecular Docking: Used to simulate interactions with biological targets (e.g., DNA or enzymes), where the thiazole ring’s π-stacking capability enhances binding affinity .
Software tools like Multiwfn enable visualization of electron density and orbital contributions .
Q. How do structural modifications of the thiazole and phenylamine moieties affect the compound’s biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies highlight:
- Thiazole Modifications: Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) increases cytotoxicity by enhancing DNA intercalation. For example, 3-(2-(4-chlorophenyl)thiazol-4-yl)-phenylamine derivatives show IC₅₀ values <10 μM in cancer cell lines .
- Phenylamine Substitutions: Methyl or methoxy groups at the para position improve solubility and bioavailability, while bulky substituents reduce metabolic degradation .
- Hybrid Scaffolds: Coupling with pyrido[2,3-d]pyrimidin-4-one rings amplifies antitumor activity via dual inhibition of topoisomerase and kinase pathways .
Q. What role do phenylamine groups play in catalytic applications, as demonstrated in CO₂ conversion studies?
Methodological Answer: Phenylamine moieties act as Lewis basic sites in catalytic systems:
- CO₂ Hydrogenation: PdAg nanoparticles supported on phenylamine-functionalized polymers show enhanced formic acid production (TON = 1,200) due to Pd-N bond formation, which stabilizes reaction intermediates .
- Mechanistic Insights: X-ray absorption fine structure (XAFS) and XPS analyses confirm that nitrogen-rich environments lower activation barriers for bicarbonate conversion .
- Reaction Optimization: Increasing phenylamine content in catalysts correlates with higher turnover frequencies (TOF), validated by kinetic studies and Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
